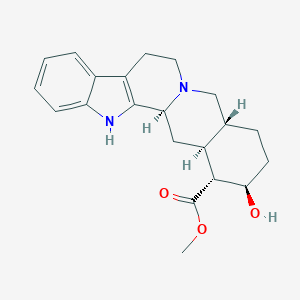
3,4-Difluoro-2-methoxyaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3,4-Difluoro-2-methoxyaniline often involves multi-step chemical reactions, starting from basic aniline derivatives. For instance, derivatives of difluoroaniline have been synthesized through reactions involving chloroacetyl chloride, indicating the versatility and reactivity of the difluoroaniline group in chemical synthesis (Gataullin et al., 1999).
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-2-methoxyaniline and its derivatives has been extensively studied using spectroscopic and computational methods. Spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, alongside quantum chemical calculations, have provided insights into the molecule's structure, confirming the position of the fluoro and methoxy groups and their impact on the molecule's electronic and spatial configuration (Kose et al., 2015).
Chemical Reactions and Properties
3,4-Difluoro-2-methoxyaniline participates in various chemical reactions, showcasing its reactivity and the potential for creating biologically active compounds. The interaction of difluoroaniline with chloroacetyl chloride, leading to different anilide derivatives, exemplifies its chemical versatility (Gataullin et al., 1999).
Physical Properties Analysis
The physical properties of 3,4-Difluoro-2-methoxyaniline derivatives have been characterized by various spectroscopic techniques, providing valuable data on their vibrational, electronic, and optical characteristics. These studies help understand the compound's behavior in different environments and its interactions with other molecules (Kose et al., 2015).
Chemical Properties Analysis
The chemical properties of 3,4-Difluoro-2-methoxyaniline, including its reactivity and the types of reactions it can undergo, have been explored through experimental and theoretical studies. Its involvement in the synthesis of various derivatives highlights its importance in organic synthesis and the development of new compounds with potential applications in different fields (Gataullin et al., 1999).
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Agrochemicals : Compounds similar to 3,4-Difluoro-2-methoxyaniline have been studied for potential improvements in biological activities and liposolubility in pharmaceuticals and agrochemicals. For instance, the construction of 3,4-disubstituted 3-difluoromethylpyrazoles has been noted for this potential (Zeng, Xu & Ma, 2020).
Chemical Synthesis : Various methodologies have been developed using compounds structurally similar to 3,4-Difluoro-2-methoxyaniline for the synthesis of complex chemical structures. One study demonstrated the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols using 2,2,3-Tribromopropanal, a versatile reagent transforming diversely substituted anilines into 3-bromo-6-nitroquinolines (Lamberth et al., 2014).
Molecular Studies and Optical Behavior : 3-Methoxyaniline, structurally similar to 3,4-Difluoro-2-methoxyaniline, has been studied for its molecular vibrational problems and potential microscopic nonlinear optical behavior (Sivaranjini et al., 2014).
Polymer Science : The aqueous polymerization of 3-methoxyaniline has been explored for producing polymers with increased a.c. conductivity, specific viscosity, and dielectric constant, indicating potential industrial applications (Sayyah, El-Salam & Bahgat, 2002).
Renin Inhibitory Peptides : Novel renin inhibitory peptides using novel amino analogues of difluorostatine have been prepared, indicating a potential pathway for developing therapeutic agents (Thaisrivongs, Schostarez & Pals, 1987).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-difluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHHWQYSRANYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456494 | |
| Record name | 3,4-Difluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methoxyaniline | |
CAS RN |
114076-35-6 | |
| Record name | 3,4-Difluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


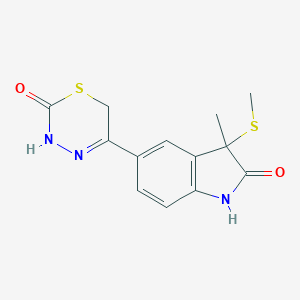
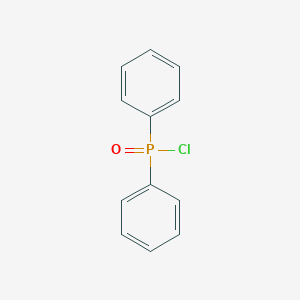
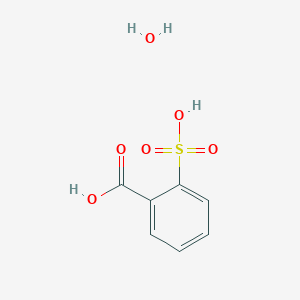


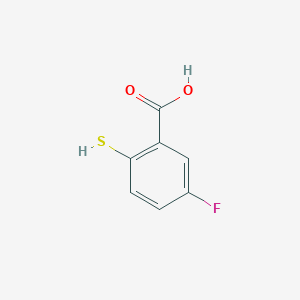


![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
